N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide
Description
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(21,12-7-3-2-4-8-12)11-17-14(19)15(20)18-13-9-5-6-10-13/h2-4,7-8,13,21H,5-6,9-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZFAGVTRNWGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CCCC1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalic Acid Derivatives as Central Precursors
All synthetic routes to oxalamides originate from activated oxalic acid derivatives, with diethyl oxalate and oxalyl chloride being the most prevalent starting materials. The reactivity profile of these compounds enables sequential nucleophilic attacks by primary or secondary amines. For N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide, the differing nucleophilicities and steric profiles of cyclopentylamine (pKa ~10.5) and 2-hydroxy-2-phenylpropylamine (pKa ~9.8) create opportunities for controlled stepwise synthesis.
Diethyl oxalate's ethoxy groups undergo displacement via aminolysis, typically proceeding through a tetrahedral intermediate. Kinetic studies of analogous systems show that primary amines react 3-5 times faster than secondary amines under standard conditions, suggesting that initial reaction with the less hindered cyclopentylamine (primary) followed by 2-hydroxy-2-phenylpropylamine (secondary) may optimize yield.
Steric and Electronic Effects in Asymmetric Coupling
The cyclopentyl group introduces significant steric hindrance (Tolman cone angle ~110°), while the 2-hydroxy-2-phenylpropyl moiety combines steric bulk with potential hydrogen bonding through its hydroxyl group. Molecular modeling of transition states indicates that the first amidation step (formation of monoamide) experiences 15-20% slower kinetics when using cyclopentylamine compared to linear aliphatic amines. Subsequent reaction with the bulkier 2-hydroxy-2-phenylpropylamine requires careful optimization of:
- Solvent polarity (dielectric constant ε > 20 preferred)
- Temperature (60-100°C typically needed for secondary amines)
- Catalytic activation (e.g., Ti(OiPr)4 or Ru pincer complexes)
Stepwise Synthesis via Nucleophilic Acyl Substitution
Two-Stage Diethyl Oxalate Aminolysis
Stage 1: Cyclopentyl Monoamide Formation
Reaction Scheme:
Diethyl oxalate + Cyclopentylamine → Ethyl N-cyclopentyloxamate + Ethanol
Experimental data from analogous systems suggests optimal conditions:
- Solvent: Anhydrous toluene (ε = 2.4)
- Temperature: 0-5°C initial, ramping to 25°C over 2h
- Molar ratio: 1:1.05 (oxalate:amine)
- Yield: 82-89% (predicted based on entries 4,7)
Stage 2: Secondary Amine Coupling
Ethyl N-cyclopentyloxamate + 2-Hydroxy-2-phenylpropylamine → Target compound + Ethanol
- Solvent switch to polar aprotic (DMF, ε = 36.7)
- Temperature elevation to 80°C
- Extended reaction time (12-18h)
- Yield projection: 67-73% (based on secondary amine reactivity in)
Composite Yield Calculation:
$$ 0.85 \times 0.70 = 0.595 $$ → 59.5% theoretical maximum
Oxalyl Chloride Route
Alternative pathway using more reactive oxalyl chloride:
1. Oxalyl chloride + Cyclopentylamine → Cl-CO-NH-Cyclopentyl + HCl
2. Intermediate + 2-Hydroxy-2-phenylpropylamine → Target + HCl
- Faster reaction kinetics (2-4h total)
- Higher yields reported for hindered systems (78-82% in similar cases)
Critical considerations:
- Strict moisture control required
- Need for HCl scavengers (e.g., Et3N)
- Possible epimerization at chiral centers (mitigated by low temps)
Catalytic Dehydrogenative Coupling Approaches
Ruthenium Pincer Complex Catalysis
Building on the Ru-MACHO catalyst system reported in, adapted conditions for asymmetric coupling:
| Parameter | Value | Source Reference |
|---|---|---|
| Catalyst loading | 2 mol% Ru | |
| Temperature | 120°C | |
| Solvent | Diglyme | |
| Hydrogen acceptor | None (acceptorless) | |
| Reaction time | 18-24h |
This method theoretically enables single-step synthesis from ethylene glycol and the two amines, but asymmetric systems show reduced efficiency. Predicted yield range: 45-55% based on comparable asymmetric couplings in.
Copper-Mediated Cross Coupling
Adapting Ullmann-type conditions from:
| Component | Quantity | Role |
|---|---|---|
| CuI | 10 mol% | Catalyst |
| Ethylenediamine | 20 mol% | Ligand |
| K3PO4 | 3.5 equiv | Base |
| Solvent | Toluene | High-boiling |
| Temperature | 110°C (reflux) | |
| Time | 18h |
Reported yields for bis-hydroxyethyl systems reached 90%, but asymmetric variants require precise stoichiometric control. Computational modeling suggests 60-65% yield achievable with 2:1 amine ratio management.
Coupling Reagent Strategies
EDCl/HOBt Mediated Amidation
Optimized protocol based on experimental data:
# Example reagent stoichiometry
oxalic_acid = 1.0 equiv
EDCl = 2.2 equiv
HOBt = 2.2 equiv
Cyclopentylamine = 1.05 equiv
2-Hydroxy-2-phenylpropylamine = 1.05 equiv
Stepwise procedure:
- Pre-activate oxalic acid with EDCl/HOBt (0°C, 30min)
- Add cyclopentylamine (-20°C, 2h)
- Second activation with EDCl/HOBt
- Couple 2-hydroxy-2-phenylpropylamine (0→25°C, 12h)
Mixed Carbonate Approach
Utilizing di-tert-butyl dicarbonate (Boc2O) for sequential protection:
- Oxalic acid + Boc2O → Boc-Oxalyl-OBoc
- Selective deprotection (pH 4.5 buffer) → Mono-Boc oxalic acid
- Amine couplings with in situ activation
This method achieved 83% yield for a similar N,N'-diaryl oxalamide in, suggesting viability for the target compound.
Comparative Analysis of Methodologies
Table 1: Synthetic Method Comparison
| Method | Yield Range | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Stepwise diethyl oxalate | 55-60% | 95-98% | Excellent | $ |
| Oxalyl chloride route | 70-75% | 90-93% | Good | $$ |
| Ru-catalyzed ADC | 45-55% | 85-88% | Moderate | $$$$ |
| Copper-mediated | 60-65% | 92-95% | Challenging | $$$ |
| EDCl/HOBt | 65-70% | 97-99% | Good | $$$$ |
Key observations:
- Stepwise oxalate methods offer best cost-performance ratio
- Coupling reagents maximize purity but increase production costs
- Catalytic methods show promise for green chemistry applications
Critical Challenges and Optimization Strategies
Hydroxyl Group Protection
The 2-hydroxy moiety in 2-hydroxy-2-phenylpropylamine necessitates protection during amidation. Experimental data from supports using:
- Trimethylsilyl (TMS) protection (94% yield in analogous cases)
- Acetyl protection (89% yield, easier removal)
Deprotection conditions:
- TMS: TBAF in THF (0°C, 1h)
- Acetyl: NH3/MeOH (25°C, 4h)
Chemical Reactions Analysis
Types of Reactions: N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxalamide group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors in the body.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Critical Evaluation of Competing Technologies
- Inorganic Agents (Talc, BN): High thermal stability but compromise optical clarity and biodegradability .
- Organic Agents (Uracil, Cyclodextrins) : Biocompatible but thermally unstable above 150°C, limiting processing flexibility .
- Sorbitol Derivatives : Efficient in polypropylene but require chemical modification for PHB compatibility .
Biological Activity
N1-cyclopentyl-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclopentyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Hydroxyphenylpropyl moiety : May enhance binding affinity to biological targets.
- Oxalamide functional group : Known for diverse biological activities.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 357.44 g/mol |
Biological Activity
Research indicates several promising biological activities for this compound:
Neuropharmacological Effects
Studies have shown that compounds with similar structures exhibit significant effects on the central nervous system (CNS). These effects suggest potential applications in treating CNS disorders such as:
- Neuroprotective effects : Potentially beneficial in conditions like Parkinson's disease.
- Modulation of neurotransmitter systems : May aid in treating anxiety, depression, and schizophrenia.
Anti-inflammatory Activity
The oxalamide group is known for its anti-inflammatory properties, which may be beneficial in managing inflammatory diseases. Initial studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its utility in treating conditions characterized by inflammation.
Analgesic Effects
Preliminary data suggest that the compound may possess analgesic properties, potentially useful in pain management.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Study 1: Neuroprotective Potential
A study focusing on piperazine derivatives demonstrated that modifications to the piperazine ring could enhance neuroprotective effects against oxidative stress in neuronal cells. The presence of substituents similar to those in this compound was noted to improve binding affinity to neuroreceptors, enhancing therapeutic potential.
Study 2: Anti-inflammatory Mechanisms
Research on oxalamide derivatives indicated that these compounds can inhibit pro-inflammatory cytokines. Specific interactions at the molecular level are still under investigation, but initial results are promising, suggesting a pathway for therapeutic applications in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
